Propan-2-yl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate
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Overview
Description
PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities, including sedative-hypnotic effects . The compound’s structure features a benzoxepine core, which is a seven-membered ring containing oxygen and nitrogen atoms, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of the benzoxepine ring through a 7-endo-dig cyclization mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzoxepine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including sedative-hypnotic effects.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and sleep disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of central benzodiazepine receptors, which are coupled with the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE
- Indole Derivatives : These compounds also exhibit diverse biological activities, including antiviral and anticancer properties .
Uniqueness
PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific benzoxepine core structure, which imparts distinct pharmacological properties compared to other similar compounds. Its ability to interact with benzodiazepine receptors sets it apart from other benzoxepine derivatives and indole compounds.
Properties
Molecular Formula |
C21H19NO4 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
propan-2-yl 3-(1-benzoxepine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C21H19NO4/c1-14(2)26-21(24)17-7-5-8-18(13-17)22-20(23)16-10-11-25-19-9-4-3-6-15(19)12-16/h3-14H,1-2H3,(H,22,23) |
InChI Key |
NGSVCFSZCBWOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
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